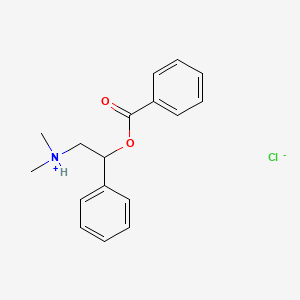
alpha-((Dimethylamino)methyl)benzyl alcohol benzoate (ester) hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-((Dimethylamino)methyl)benzyl alcohol benzoate (ester) hydrochloride is a chemical compound with a complex structure that includes a benzyl alcohol moiety, a dimethylamino group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((Dimethylamino)methyl)benzyl alcohol benzoate (ester) hydrochloride typically involves the esterification of benzyl alcohol with benzoic acid in the presence of a catalyst. The dimethylamino group is introduced through a nucleophilic substitution reaction, where dimethylamine reacts with a suitable precursor, such as a benzyl halide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to favor the formation of the desired ester while minimizing side reactions. Common catalysts used in the esterification process include sulfuric acid or p-toluenesulfonic acid .
Chemical Reactions Analysis
Types of Reactions
Alpha-((Dimethylamino)methyl)benzyl alcohol benzoate (ester) hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, DMP, or chromium trioxide (CrO3) in the presence of acetic acid.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles such as halides, cyanides, or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Scientific Research Applications
Alpha-((Dimethylamino)methyl)benzyl alcohol benzoate (ester) hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of alpha-((Dimethylamino)methyl)benzyl alcohol benzoate (ester) hydrochloride involves its interaction with specific molecular targets. For instance, as a local anesthetic, it binds to sodium channels on nerve membranes, reducing sodium ion passage and blocking nerve impulse conduction . This results in a temporary loss of sensation in the targeted area.
Comparison with Similar Compounds
Similar Compounds
- Benzyl alcohol, alpha-[1-(dimethylamino)ethyl]-, acetate, hydrochloride
- Methyl 3-[2-[benzyl(methyl)amino]ethyl]benzoate hydrochloride
Uniqueness
Alpha-((Dimethylamino)methyl)benzyl alcohol benzoate (ester) hydrochloride is unique due to its specific ester linkage and the presence of both a dimethylamino group and a benzoate ester. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
31721-79-6 |
|---|---|
Molecular Formula |
C17H20ClNO2 |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
(2-benzoyloxy-2-phenylethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C17H19NO2.ClH/c1-18(2)13-16(14-9-5-3-6-10-14)20-17(19)15-11-7-4-8-12-15;/h3-12,16H,13H2,1-2H3;1H |
InChI Key |
VEPRHILTQNNKNO-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CC(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



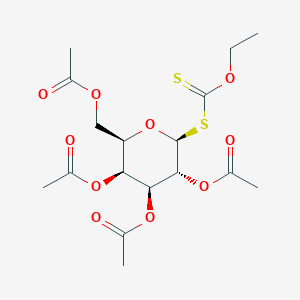
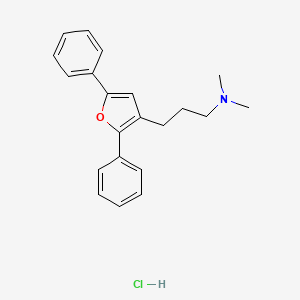

![Acetamide,2-chloro-N-[5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo[A]heptalen-7-YL]-,(S)-](/img/structure/B13745634.png)
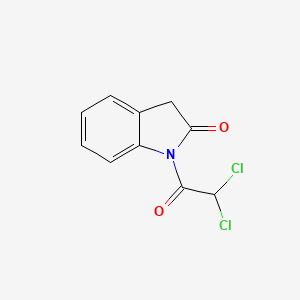


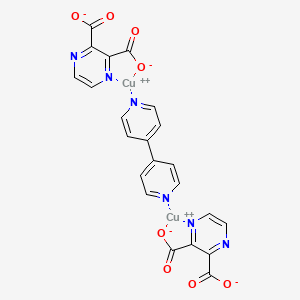
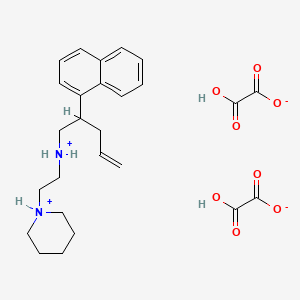
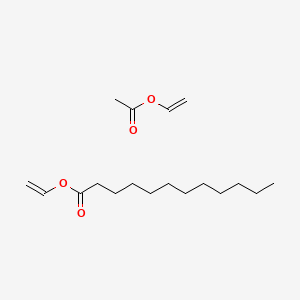
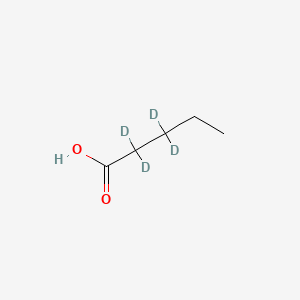
![Tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate](/img/structure/B13745683.png)
![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-](/img/structure/B13745688.png)
